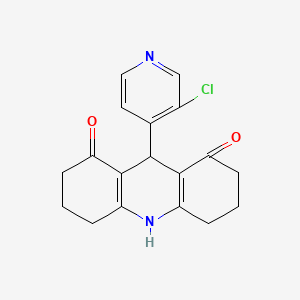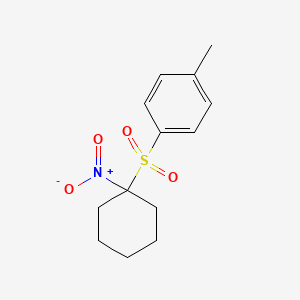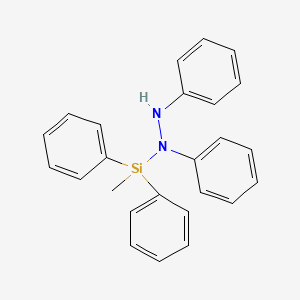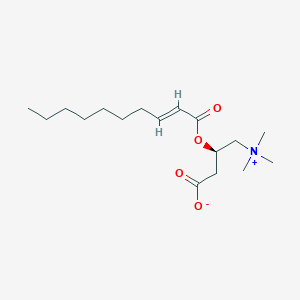
4'-(Dimethylamino)-3-methyl-4-nitroazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene typically involves the diazotization of 3-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions usually require an acidic medium, often hydrochloric acid, and a temperature maintained at around 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by using large reactors where the diazotization and coupling reactions are carried out in a controlled environment. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids as catalysts.
Major Products Formed:
Reduction: 4’-(Dimethylamino)-3-methyl-4-aminoazobenzene.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions within biological systems.
Molecular Targets and Pathways:
Aromatic Amines: Formed through reduction, these can bind to proteins and nucleic acids, affecting their function.
Redox Reactions: The nitro group can participate in redox cycling, generating reactive oxygen species that can influence cellular pathways.
類似化合物との比較
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene can be compared with other azo compounds such as:
4-Dimethylaminoazobenzene: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.
Uniqueness: The presence of both the dimethylamino and nitro groups in 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene makes it unique in its reactivity and applications, particularly in redox reactions and as a versatile dye in various industries.
特性
CAS番号 |
1081755-61-4 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)19(20)21)17-16-12-4-7-14(8-5-12)18(2)3/h4-10H,1-3H3 |
InChIキー |
HNNTWHZGLGXPPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)









